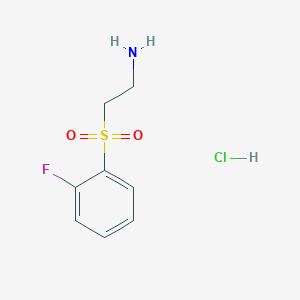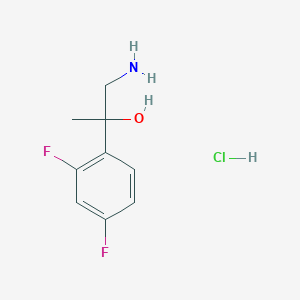![molecular formula C8H11NS B1525471 [Cyclopropyl(isothiocyanato)methyl]cyclopropane CAS No. 1247603-60-6](/img/structure/B1525471.png)
[Cyclopropyl(isothiocyanato)methyl]cyclopropane
Overview
Description
“[Cyclopropyl(isothiocyanato)methyl]cyclopropane” is a cyclopropane derivative. Cyclopropane is a type of cycloalkane, which is a hydrocarbon with carbon atoms arranged in a ring . The isothiocyanato group (–N=C=S) is a functional group that contains nitrogen, carbon, and sulfur .
Molecular Structure Analysis
The molecular structure of “[Cyclopropyl(isothiocyanato)methyl]cyclopropane” would likely involve a cyclopropane ring with an isothiocyanato group attached. The exact structure would depend on the specific arrangement of these components .Chemical Reactions Analysis
Cyclopropane compounds are known to be very reactive due to their highly strained nature . The presence of the isothiocyanato group could also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “[Cyclopropyl(isothiocyanato)methyl]cyclopropane” would depend on the specific structure of the compound. Cyclopropane is a cyclic hydrocarbon, and its properties would be influenced by the presence of the isothiocyanato group .Scientific Research Applications
Development of Chiral Cyclopropane Units
Cyclopropane rings are utilized in conformationally restricting biologically active compounds to enhance activity and investigate bioactive conformations. For instance, chiral cyclopropanes bearing differentially functionalized carbon substituents were developed as key intermediates for synthesizing conformationally restricted analogues of histamine. These chiral cyclopropane units are valuable as versatile intermediates for generating compounds with asymmetric cyclopropane structures, demonstrating the role of cyclopropane in enhancing molecular complexity and potential biological activity (Kazuta, Matsuda, & Shuto, 2002).
Organoelectrocatalysis in Cyclopropanation
An innovative electrocatalytic strategy for the cyclopropanation of active methylene compounds employs an organic catalyst, showcasing the broad substrate scope and excellent scalability. This method avoids the use of metal catalysts or external chemical oxidants and represents a significant advancement in the direct cyclopropanation of simpler and more stable methylene compounds, highlighting the minimal prefunctionalization and increased operational safety benefits (Jie, Guo, Song, & Xu, 2022).
Cyclopropyl Ring in Drug Development
The incorporation of the cyclopropyl ring into drug molecules can address multiple challenges in drug discovery, such as enhancing potency and reducing off-target effects. The unique features of the cyclopropane ring, including its coplanarity, relatively shorter C-C bonds, and enhanced π-character, contribute significantly to the properties of drugs containing it. This highlights the cyclopropyl ring's crucial role in the preclinical and clinical stages of drug development (Talele, 2016).
Lewis Acid Mediated Cycloadditions
The (3 + 2) cycloadditions of donor-acceptor cyclopropanes with heterocumulenes, including isocyanates and isothiocyanates, for synthesizing five-membered heterocycles showcase high yields and defined chemoselectivity. The choice of Lewis acid significantly affects the stereochemical outcome and the reaction mechanism, indicating the cyclopropane's utility in constructing complex heterocyclic structures (Goldberg, O'Connor, Craig, & Stoltz, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[cyclopropyl(isothiocyanato)methyl]cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c10-5-9-8(6-1-2-6)7-3-4-7/h6-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBYGPRXCBJXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Cyclopropyl(isothiocyanato)methyl]cyclopropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



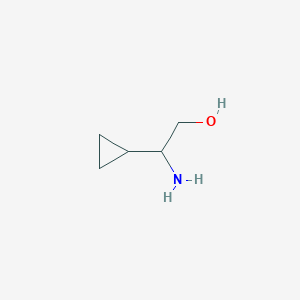
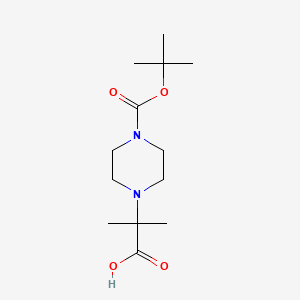
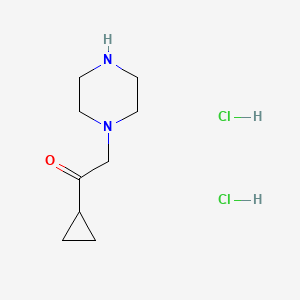
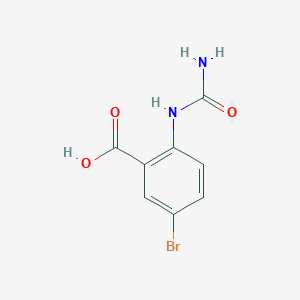
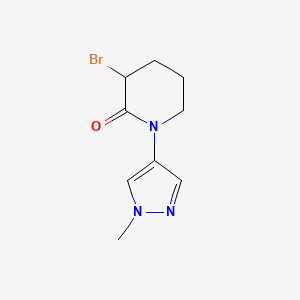
![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525397.png)
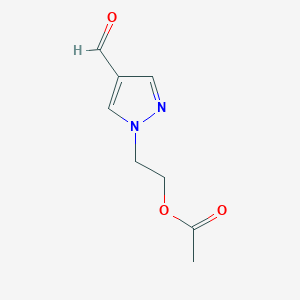
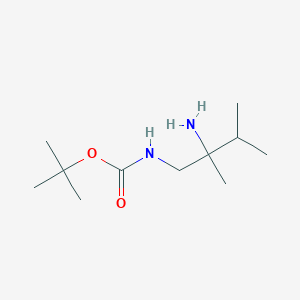
![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)
![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)
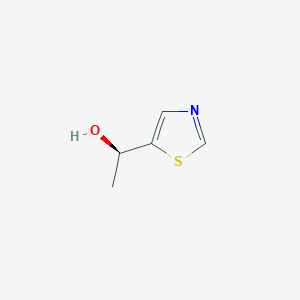
![Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate](/img/structure/B1525405.png)
